N,N'-bis(2-carbamoylphenyl)hexanediamide
Description
N,N'-Bis(2-carbamoylphenyl)hexanediamide is a symmetric alkanediamide derivative characterized by a central hexanediamide (six-carbon) backbone linked to two 2-carbamoylphenyl groups. This compound belongs to a broader class of N,N'-diarylalkanediamides, which have been explored for diverse biological activities, including antimicrobial, antiparasitic, and antiviral properties. Its structure imparts moderate polarity due to the carbamoyl groups, which may influence solubility and membrane permeability .
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N,N//'-bis(2-carbamoylphenyl)hexanediamide |
InChI |
InChI=1S/C20H22N4O4/c21-19(27)13-7-1-3-9-15(13)23-17(25)11-5-6-12-18(26)24-16-10-4-2-8-14(16)20(22)28/h1-4,7-10H,5-6,11-12H2,(H2,21,27)(H2,22,28)(H,23,25)(H,24,26) |
InChI Key |
WLLPZNOSCPETGF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCCC(=O)NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Anti-Parasitic Activity: Hexanediamide-linked bisbenzamidines are among the most potent anti-trypanosomal agents reported, with IC₅₀ values in the low nanomolar range .
- tuberculosis, likely due to poor solubility or target mismatch .
- Catalytic Applications: Fe(III) complexes of hexanediamide-linked bis-benzimidazole ligands catalyzed alkyne oxidation, highlighting non-biological applications .
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